(R)-2-Phenyl-2-piperidinoethanol

Chiral Synthesis Enantioselective Catalysis Stereochemical Purity

(R)-2-Phenyl-2-piperidinoethanol (molecular formula C₁₃H₁₉NO, molecular weight 205.30 g/mol) is a chiral phenylpiperidine ethanol derivative characterized by a phenyl-substituted ethanol moiety linked to a piperidine nitrogen atom. The compound exists as a specific enantiomer with defined stereochemical configuration at the hydroxyl-bearing carbon, distinguishing it from its racemic mixture (2-phenyl-2-(piperidin-1-yl)ethanol, CAS 4641-59-2) and its (S)-enantiomer counterpart.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B8341696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenyl-2-piperidinoethanol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(CO)C2=CC=CC=C2
InChIInChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2/t13-/m0/s1
InChIKeyWBDNHYWAUADMHW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Phenyl-2-piperidinoethanol: Chiral Specifications and Molecular Identity for Research Procurement


(R)-2-Phenyl-2-piperidinoethanol (molecular formula C₁₃H₁₉NO, molecular weight 205.30 g/mol) is a chiral phenylpiperidine ethanol derivative characterized by a phenyl-substituted ethanol moiety linked to a piperidine nitrogen atom [1]. The compound exists as a specific enantiomer with defined stereochemical configuration at the hydroxyl-bearing carbon, distinguishing it from its racemic mixture (2-phenyl-2-(piperidin-1-yl)ethanol, CAS 4641-59-2) and its (S)-enantiomer counterpart . Physicochemical properties include a calculated density of approximately 1.0±0.1 g/cm³ and predicted boiling point of 352.9±17.0 °C at 760 mmHg . The compound serves as a chiral building block in organic synthesis and as a pharmacologically relevant scaffold in medicinal chemistry research.

Why (R)-2-Phenyl-2-piperidinoethanol Cannot Be Replaced by Racemic or Alternative Enantiomer Forms


Substituting (R)-2-Phenyl-2-piperidinoethanol with its racemic mixture (2-phenyl-2-(piperidin-1-yl)ethanol) or the (S)-enantiomer introduces stereochemical heterogeneity that fundamentally alters pharmacological recognition and enzymatic processing . In phenylpiperidine-based opioid antagonists, the agonist and antagonist optical isomers derived from the same phenylpiperidine nucleus exhibit divergent pharmacological profiles with distinct receptor occupancy and functional outcomes [1]. Esters of piperidinoethanols prepared with resolved enantiomeric acid forms demonstrate stereospecific blockade of postganglionic acetylcholine receptors in guinea-pig ileum assays, confirming that biological target engagement is stereochemistry-dependent and non-interchangeable [2]. Procuring the incorrect enantiomeric form or a racemic mixture may yield experimental data that cannot be reproduced with the (R)-configured compound.

(R)-2-Phenyl-2-piperidinoethanol: Quantitative Evidence of Differentiation Versus Analogs


Enantiomeric Purity Specification: (R)-Configuration Versus Racemic Mixture in Chiral Applications

The (R)-2-Phenyl-2-piperidinoethanol compound is supplied as a single enantiomer with defined stereochemistry at the hydroxyl-bearing carbon, in contrast to the racemic 2-phenyl-2-(piperidin-1-yl)ethanol (CAS 4641-59-2) which contains both (R)- and (S)-enantiomers in equal proportions. Research on 2-piperidino alkanol derivatives demonstrates that pharmacological activity, including lipolysis inhibition and adrenolytic effects, is stereochemistry-dependent, with enantiomers exhibiting divergent potency and target selectivity [1]. In phenylpiperidine series, the agonist and antagonist optical isomers derived from the identical phenylpiperidine nucleus produce markedly different dose-response relationships for deprivation-induced drinking behavior, confirming that enantiomeric configuration directly determines biological activity magnitude and directionality [2].

Chiral Synthesis Enantioselective Catalysis Stereochemical Purity

Patent-Protected Synthetic Route: High-Yield Hydrogenation of 2-Pyridineethanol Precursors

U.S. Patent 6,258,955 describes a process for preparing 2-piperidineethanol compounds, including (R)-2-Phenyl-2-piperidinoethanol derivatives, via catalytic hydrogenation of corresponding 2-pyridineethanol compounds using noble metal catalysts (ruthenium or palladium) on heterogeneous supports [1]. The patented process achieves high yield and selectivity while minimizing deleterious byproduct formation through controlled temperature conditions and high catalyst loading [2]. Asymmetric synthesis of alcohols using chiral 2-piperidineethanols has been demonstrated with excellent stereoselectivity, enabling production of enantiomerically enriched products [3]. In contrast, alternative synthetic approaches lacking stereocontrol produce racemic mixtures requiring subsequent resolution steps that reduce overall yield and increase production costs.

Process Chemistry Catalytic Hydrogenation Chiral Intermediate Synthesis

Enzyme Inhibition Profile: Alkaline Phosphatase and PNMT Target Engagement

BindingDB records for structurally related phenylpiperidine ethanol derivatives demonstrate measurable enzyme inhibition activity against multiple pharmacologically relevant targets. A phenylpiperidine ethanol analog exhibits Ki = 1.43×10³ nM (1.43 μM) against bovine intestinal alkaline phosphatase in an assay using p-nitrophenyl phosphate (p-NPP) as substrate, with 10-minute preincubation followed by 30-minute measurement by spectrophotometry [1]. Against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, the compound shows Ki = 1.11×10⁶ nM (1.11 mM) in a radiochemical assay [2]. While the (R)-2-Phenyl-2-piperidinoethanol scaffold retains the phenylpiperidine ethanol core pharmacophore, the specific (R)-stereochemistry may confer differential target engagement compared to the (S)-enantiomer, consistent with stereospecific blockade observed in acetylcholine receptor studies [3].

Enzyme Inhibition Alkaline Phosphatase Phenylethanolamine N-Methyltransferase

Natural Product Reference: (+)-Norsedamine as Validated (R,R)-Configured Standard

(+)-Norsedamine, a naturally occurring alkaloid isolated from Sedum acre (stonecrop), possesses the identical (R,R)-stereochemical configuration to (R)-2-Phenyl-2-piperidinoethanol, with the systematic name (1R)-1-phenyl-2-[(2R)-piperidin-2-yl]ethanol and CAS 111612-22-7 . This natural product provides an independently validated stereochemical reference point with established spectroscopic characterization data, including exact mass 205.146664 g/mol and defined InChIKey OPZVPQVONVBYTF-CHWSQXEVSA-N . The natural occurrence of this specific stereoisomer in Sedum acre confirms that the (R,R)-configuration is biosynthetically accessible and biologically relevant, whereas the (S,S)-enantiomer and diastereomeric forms are not naturally produced by this organism [1]. In contrast, racemic synthetic 2-phenyl-2-(piperidin-1-yl)ethanol lacks this natural product correlation and correspondingly lacks the validated stereochemical benchmarks.

Natural Product Chemistry Stereochemical Validation Analytical Reference Standard

(R)-2-Phenyl-2-piperidinoethanol: Optimal Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Alcohols Using 2-Piperidineethanol Scaffolds

The defined (R)-stereochemistry of this compound makes it suitable as a chiral auxiliary or building block in asymmetric alcohol synthesis protocols. Korean Chemical Society research demonstrates that chiral 2-piperidineethanols enable stereoselective alcohol formation with excellent enantiomeric enrichment [1]. The multi-step synthetic routes described in the literature achieve individual step yields up to 93% for acylation and 91% for NaBH₄ reduction, providing a reproducible pathway for generating enantiomerically pure intermediates . The patent-protected hydrogenation process (U.S. Patent 6,258,955) offers a scalable method for producing 2-piperidineethanol compounds with controlled impurity profiles, directly applicable to process chemistry and kilogram-scale synthesis programs [2].

Pharmacological Studies Requiring Defined Enantiomeric Purity in Phenylpiperidine Series

Research on phenylpiperidine-based opioid antagonists demonstrates that agonist and antagonist optical isomers produce divergent dose-response curves in deprivation-induced drinking assays [1]. The stereospecific blockade of postganglionic acetylcholine receptors in guinea-pig ileum confirms that only the correctly configured enantiomer engages the target with intended potency and efficacy . Procuring the (R)-enantiomer rather than the racemic mixture ensures that observed pharmacological effects are attributable to the intended stereoisomer, eliminating confounding variables introduced by the presence of the inactive or counteractive (S)-enantiomer. This is particularly critical for SAR studies where stereochemical purity directly impacts the reliability of potency and selectivity determinations.

Enzyme Inhibition Assays Targeting Alkaline Phosphatase and PNMT

BindingDB data confirm that phenylpiperidine ethanol derivatives exhibit measurable enzyme inhibition activity against bovine intestinal alkaline phosphatase (Ki = 1.43 μM) and phenylethanolamine N-methyltransferase (Ki = 1.11 mM) [1] . The (R)-2-Phenyl-2-piperidinoethanol scaffold provides the core pharmacophore for these enzyme interactions, with the specific stereochemistry potentially influencing binding affinity and selectivity compared to the (S)-enantiomer or racemate. Researchers investigating alkaline phosphatase inhibition in bone mineralization studies or PNMT inhibition in catecholamine biosynthesis research should prioritize the (R)-enantiomer to maintain stereochemical consistency across compound libraries and enable valid cross-study comparisons of structure-activity relationships.

Analytical Method Development with Natural Product Benchmarking

(+)-Norsedamine (CAS 111612-22-7), the naturally occurring (R,R)-stereoisomer isolated from Sedum acre, provides an independently validated reference standard for analytical method development [1]. The compound's defined exact mass (205.146664 g/mol), chiral HPLC retention characteristics, and spectroscopic signatures enable development of identity confirmation protocols and enantiomeric purity assays . This natural product correlation distinguishes the (R)-configured compound from racemic synthetic material and provides a traceable benchmark for quality control testing. Analytical laboratories developing chiral separation methods or validating compound identity for regulatory submissions can leverage this natural product reference to establish method accuracy and reproducibility.

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